molecular formula C13H18N2O3S B2829136 1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1902894-88-5

1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2829136
CAS No.: 1902894-88-5
M. Wt: 282.36
InChI Key: NUYXWWCSZHXBEE-UHFFFAOYSA-N
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Description

1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of a urea moiety, a thiophene ring, and an octahydrobenzo[b][1,4]dioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea typically involves the reaction of octahydrobenzo[b][1,4]dioxin-6-amine with thiophene-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Corresponding amines from the urea moiety.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)carbamate
  • 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)thiourea
  • 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(furan-2-yl)urea

Uniqueness

1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea is unique due to its combination of a urea moiety with a thiophene ring and an octahydrobenzo[b][1,4]dioxin structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-13(15-12-2-1-7-19-12)14-9-3-4-10-11(8-9)18-6-5-17-10/h1-2,7,9-11H,3-6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYXWWCSZHXBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)NC3=CC=CS3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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